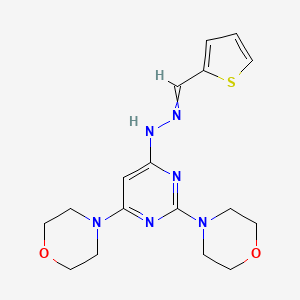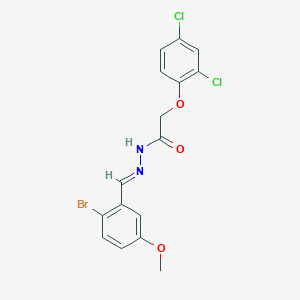![molecular formula C18H14N2O2 B3868993 1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone CAS No. 4928-58-9](/img/structure/B3868993.png)
1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone
Overview
Description
1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone, commonly known as Sudan I, is an organic compound with a bright orange-red color. It is widely used as a synthetic dye in the food industry, particularly for coloring chili powder, curry powder, and other spices. However, Sudan I has been found to be carcinogenic and mutagenic, leading to its ban in many countries. Despite its harmful effects, Sudan I has been extensively studied for its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of Sudan I is not fully understood. However, it is believed that Sudan I induces DNA damage through the formation of reactive oxygen species and the generation of free radicals. Additionally, Sudan I has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
Sudan I has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Sudan I induces apoptosis and cell cycle arrest in cancer cells. Additionally, Sudan I has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. In vivo studies have demonstrated that Sudan I can induce liver damage and oxidative stress in animals.
Advantages and Limitations for Lab Experiments
One advantage of using Sudan I in lab experiments is its high solubility in organic solvents, which allows for easy incorporation into various assays. Additionally, Sudan I has a strong absorbance in the visible region of the electromagnetic spectrum, making it a useful chromophore for spectrophotometric assays. However, one limitation of using Sudan I is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of Sudan I. One potential area of research is the development of novel assays for the detection of Sudan I and other synthetic dyes in food and water samples. Additionally, further investigation into the mechanism of action of Sudan I could lead to the development of new cancer therapies. Finally, the study of Sudan I and its effects on various enzymes could lead to the development of new drugs for the treatment of neurological and dermatological disorders.
Scientific Research Applications
Sudan I has been studied for its potential applications in various scientific research fields, including cancer research, environmental monitoring, and analytical chemistry. In cancer research, Sudan I has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. In environmental monitoring, Sudan I has been used as a marker for the presence of synthetic dyes in food and water samples. In analytical chemistry, Sudan I has been employed as a chromophore in spectrophotometric assays for the detection of various analytes.
properties
IUPAC Name |
1-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-12(21)13-6-9-15(10-7-13)19-20-18-16-5-3-2-4-14(16)8-11-17(18)22/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUZAHROYORIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425484 | |
| Record name | ZINC05006988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4928-58-9 | |
| Record name | ZINC05006988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868929.png)

![4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868941.png)

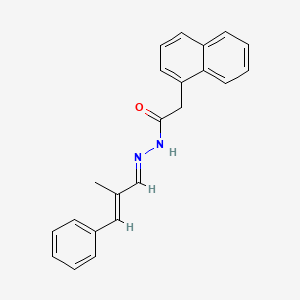
![3-(3-nitrophenyl)-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3868965.png)

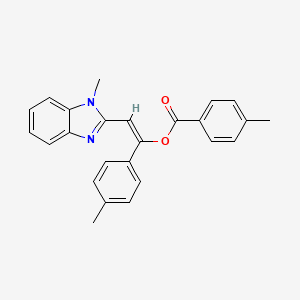
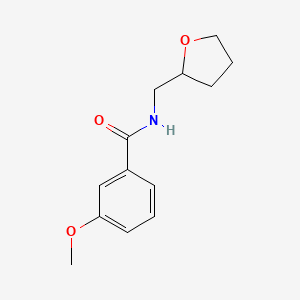
![N-(2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B3868987.png)
